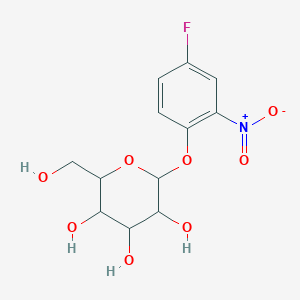
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is a complex organic compound characterized by the presence of benzyl, trifluoromethylsulfanyl, and methylbenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 2-trifluoromethylsulfanyl-ethylamine under basic conditions to form the intermediate (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-amine. This intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
(1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine:
Uniqueness
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-(3-methyl-benzyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20F3NS |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[(3-methylphenyl)methyl]-1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C18H20F3NS/c1-14-6-5-9-16(10-14)12-22-17(13-23-18(19,20)21)11-15-7-3-2-4-8-15/h2-10,17,22H,11-13H2,1H3 |
InChI-Schlüssel |
NXCRBINSWPPNOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CNC(CC2=CC=CC=C2)CSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)


![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)

![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)

![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)
